Bienvenue dans la boutique en ligne BenchChem!

2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid

Physicochemical profiling Lipophilicity Drug-likeness

2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid (CAS 1007879-02-8) is a synthetic, non-proteinogenic α,α-disubstituted amino acid derivative that fuses a benzo[d]isoxazole heterocycle with an N,N-dimethylglycine backbone. With a molecular formula of C₁₁H₁₂N₂O₃ and molecular weight of 220.22 g·mol⁻¹, it belongs to the broader class of benzisoxazole-acetic acid derivatives, a scaffold recognized in medicinal chemistry for its presence in anticonvulsant (zonisamide) and anti-inflammatory pharmacophores.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 1007879-02-8
Cat. No. B2556745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid
CAS1007879-02-8
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESCN(C)C(C1=NOC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C11H12N2O3/c1-13(2)10(11(14)15)9-7-5-3-4-6-8(7)16-12-9/h3-6,10H,1-2H3,(H,14,15)
InChIKeyIVSKGCHNMFGSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid (CAS 1007879-02-8): Procurement-Relevant Identity and Class Context


2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid (CAS 1007879-02-8) is a synthetic, non-proteinogenic α,α-disubstituted amino acid derivative that fuses a benzo[d]isoxazole heterocycle with an N,N-dimethylglycine backbone [1]. With a molecular formula of C₁₁H₁₂N₂O₃ and molecular weight of 220.22 g·mol⁻¹, it belongs to the broader class of benzisoxazole-acetic acid derivatives, a scaffold recognized in medicinal chemistry for its presence in anticonvulsant (zonisamide) [2] and anti-inflammatory pharmacophores [3]. Unlike simpler members of this class, the dimethylamino substituent on the α-carbon introduces a tertiary amine function that materially alters computed lipophilicity, hydrogen-bonding capacity, and the presence of a stereogenic center relative to the des-dimethylamino analog 2-(benzo[d]isoxazol-3-yl)acetic acid (CAS 4865-84-3). The compound is currently supplied by multiple vendors at research-grade purity (≥98%) and is explicitly labeled for non-human research use only.

Why In-Class Benzisoxazole-Acetic Acid Derivatives Cannot Substitute for 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid in Procurement


Benzisoxazole-acetic acid derivatives span a wide chemical space, and even apparently minor structural modifications produce large shifts in the physicochemical properties that govern solubility, permeability, and molecular recognition. The presence of the α-dimethylamino group in CAS 1007879-02-8 generates a tertiary amine with a computed pKa (estimated ~7–8 based on N,N-dimethylglycine analogues) [1] that is absent in the des-dimethylamino analog 2-(benzo[d]isoxazol-3-yl)acetic acid (CAS 4865-84-3). This difference shifts the computed partition coefficient (XLogP3) by over 2 log units, from 1.2 (CAS 4865-84-3) [2] to −0.9 (CAS 1007879-02-8) [3], fundamentally altering the compound's hydrophilic–lipophilic balance. Furthermore, the α-dimethylamino substitution introduces a stereogenic center (undefined stereocenter count = 1) [3], making stereochemical identity a critical procurement consideration that is irrelevant for the achiral comparator. Substituting the ethyl ester analog (CAS 1007885-52-0) would require a hydrolysis step to access the free acid, introducing additional synthetic burden and potential yield loss. These structural distinctions mean that interchangeably sourcing a benzisoxazole-acetic acid derivative without verifying the exact CAS number risks acquiring a compound with materially different reactivity, solubility, and handling properties.

Quantitative Differentiation Evidence for 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid (CAS 1007879-02-8)


Computed Lipophilicity (XLogP3) vs. Des-Dimethylamino Analog: A 2.1 Log Unit Hydrophilicity Gain

The α-dimethylamino substitution in CAS 1007879-02-8 dramatically reduces computed lipophilicity relative to the des-dimethylamino comparator 2-(benzo[d]isoxazol-3-yl)acetic acid (CAS 4865-84-3). The XLogP3-AA value for the target compound is −0.9 [1], whereas the comparator lacking the dimethylamino group records an XLogP3-AA of 1.2 [2]. This ΔLogP of −2.1 units represents a >100-fold shift in the predicted octanol–water partition coefficient, indicating that CAS 1007879-02-8 will exhibit substantially greater aqueous solubility and lower membrane permeability than its des-dimethylamino counterpart. The dimethylamino group also adds one hydrogen-bond acceptor (HBA count = 5 vs. 4) [1][2] and introduces a basic nitrogen capable of protonation at physiological pH, a feature completely absent from the comparator. For procurement decisions, this means that CAS 1007879-02-8 is the appropriate choice when a more polar, potentially more water-soluble benzisoxazole-acetic acid building block is required, while CAS 4865-84-3 would be preferred where higher lipophilicity and membrane permeation are desired.

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Chiral Center Introduction: Stereochemical Differentiation from Achiral Benzisoxazole-Acetic Acid Analogs

The α-carbon in CAS 1007879-02-8 bears four different substituents (benzisoxazolyl, dimethylamino, carboxyl, and H), creating a stereogenic center that renders the molecule chiral. PubChem records report an Undefined Atom Stereocenter Count of 1 for this compound [1]. In contrast, the most closely related achiral analog, 2-(benzo[d]isoxazol-3-yl)acetic acid (CAS 4865-84-3), has an Undefined Atom Stereocenter Count of 0, reflecting the presence of two identical hydrogen substituents at the α-position [2]. The chiral nature of CAS 1007879-02-8 means that unless a specific enantiomer is resolved or an asymmetric synthesis is employed, the compound will be supplied as a racemic mixture or with undefined stereochemistry. This has direct implications for procurement: researchers requiring defined stereochemistry for target engagement studies, crystallography, or asymmetric catalysis must either source a chirally resolved batch (if available) or plan for in-house separation. The achiral comparator CAS 4865-84-3 eliminates stereochemical complexity entirely and may be preferred where chirality introduces unwanted variability.

Stereochemistry Chiral building blocks Asymmetric synthesis Enantiomeric purity

Free Acid vs. Ethyl Ester: Synthetic Utility and Downstream Handling Comparison

CAS 1007879-02-8 is the free carboxylic acid form, whereas its ethyl ester analog (CAS 1007885-52-0) is also commercially available . The free acid (MW 220.22) is directly compatible with amide coupling reactions (e.g., HATU, EDC/HOBt) without a deprotection step, saving one synthetic transformation and avoiding potential epimerization or ester hydrolysis side reactions. The ethyl ester (MW 248.28) requires saponification or acidic hydrolysis to liberate the free acid, adding a step that may be incompatible with acid- or base-sensitive downstream functionality. For procurement, the choice between free acid and ester represents a strategic decision about synthetic route design: the free acid offers immediate reactivity for amide bond formation and salt formation, while the ester may offer advantages in purification (chromatographic mobility) or storage stability. No comparative stability data for these two forms are publicly available.

Synthetic intermediates Protecting group strategy Amide coupling Building block selection

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Differentiation from the Parent Benzisoxazole-Acetic Acid Scaffold

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 66.6 Ų [1], modestly higher than the 63.3 Ų recorded for the des-dimethylamino analog CAS 4865-84-3 [2], reflecting the additional contribution of the tertiary amine nitrogen. Both values fall below the commonly cited CNS permeability threshold of ~90 Ų, suggesting that both compounds may possess favorable blood–brain barrier penetration potential from a TPSA standpoint. However, the target compound's hydrogen-bond acceptor count is 5 versus 4 for the comparator, and its rotatable bond count is 3 versus 2 [1][2], indicating greater conformational flexibility and more potential hydrogen-bonding interactions. These differences, while modest in absolute magnitude, may translate into measurably different target engagement profiles in medicinal chemistry campaigns where fine-tuning of polarity and flexibility is essential.

Drug-likeness prediction CNS permeability Polar surface area Bioavailability

Benzisoxazole Class-Level Context: Relationship to Zonisamide and Anti-Inflammatory Pharmacophores

The benzo[d]isoxazole scaffold is a validated pharmacophore present in the marketed anticonvulsant zonisamide (benzo[d]isoxazol-3-yl-methanesulfonamide) [1] and in a series of patented 3-aryl-2,1-benzisoxazole acetic acid derivatives with demonstrated anti-inflammatory activity in the rat carrageenan foot edema assay [2]. However, no published bioactivity data exist specifically for CAS 1007879-02-8. The target compound differs from zonisamide in two critical respects: (1) the sulfonamide group is replaced by a dimethylaminoacetic acid moiety, and (2) the compound lacks the sulfonamide's established sodium-channel blocking mechanism. Relative to the anti-inflammatory 3-aryl-2,1-benzisoxazole acetic acids disclosed in US 4,898,874, the target compound features a dimethylamino substituent rather than an aryl group at the 3-position of the isoxazole and an α-substituted rather than α-unsubstituted acetic acid side chain [2]. These structural differences are substantial enough that activity cannot be extrapolated from the class; the target compound should be treated as a structurally distinct entity with uncharacterized biological activity. This class-level context is relevant for procurement decisions where the benzisoxazole scaffold is sought for its established medicinal chemistry precedent, but expectations of specific bioactivity must be tempered by the absence of confirmatory data.

Benzisoxazole pharmacophore Anticonvulsant Anti-inflammatory Zonisamide

Commercially Available Purity Benchmark: 98% Specification from Leyan

Leyan (Shanghai HaoHong Biomedical Technology Co., Ltd.) lists CAS 1007879-02-8 at a certified purity of 98% (product number 1754257) as its standard入库指导纯度 (in-stock guidance purity), with the caveat that actual purity may vary between batches . This purity specification provides a quantitative benchmark for procurement, though no comparative purity data across multiple vendors are publicly available. The compound is supplied in 1 g, 5 g, and 10 g pack sizes with inquiry-based pricing . Users requiring higher purity for sensitive applications (e.g., biophysical assays, crystallography) should request a batch-specific Certificate of Analysis (CoA) prior to purchase, as vendor-stated purity of 98% may include unspecified impurities or residual solvents that could interfere with specific experimental protocols.

Purity specification Quality control Procurement benchmark Vendor comparison

Recommended Research and Procurement Scenarios for 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid (CAS 1007879-02-8)


Medicinal Chemistry Library Design Requiring a Polar, Chiral Benzisoxazole-Amino Acid Building Block

When a screening library or lead optimization campaign requires a benzisoxazole-containing amino acid with enhanced aqueous solubility, CAS 1007879-02-8 is the appropriate choice over its des-dimethylamino analog (CAS 4865-84-3). The computed XLogP3 of −0.9 [1] versus 1.2 for the comparator predicts significantly improved aqueous solubility, making this compound better suited for biochemical assays conducted in aqueous buffer systems. The chiral α-carbon further enables exploration of stereochemistry-dependent target engagement, provided the racemate is acceptable or enantiomeric resolution is performed post-hoc.

Direct Amide Coupling or Bioconjugation Without a Deprotection Step

For synthetic workflows requiring immediate carboxylic acid reactivity — such as amide bond formation with amine-containing payloads, bioconjugation to lysine residues, or active ester generation — CAS 1007879-02-8 (free acid, MW 220.22) eliminates the ester hydrolysis step required when using the ethyl ester analog (CAS 1007885-52-0) . This one-step advantage becomes particularly significant in parallel synthesis or library production where cumulative time and yield savings across multiple reactions are meaningful. Procurement of the free acid form avoids the additional reagent costs, purification burden, and potential epimerization risk associated with saponification.

Physicochemical Profiling Studies Comparing α-Substituted vs. α-Unsubstituted Benzisoxazole-Acetic Acids

For systematic structure–property relationship (SPR) studies aimed at understanding how α-substitution modulates lipophilicity, solubility, and permeability within the benzisoxazole-acetic acid series, CAS 1007879-02-8 serves as the key α-dimethylamino representative. Paired with its des-dimethylamino analog (CAS 4865-84-3, XLogP3 1.2, TPSA 63.3 Ų) [2], the two compounds enable a controlled comparison of the effect of α-tertiary amine introduction on computed LogP (Δ = −2.1), TPSA (Δ = +3.3 Ų), and HBA count (Δ = +1). Such paired comparisons support the development of predictive ADME models for this chemical series.

Benzisoxazole Scaffold Screening Collections for CNS Target Discovery

The benzo[d]isoxazole core is a recognized privileged structure in CNS drug discovery, most notably exemplified by the anticonvulsant zonisamide [3]. While no bioactivity data are available for CAS 1007879-02-8 specifically, its computed TPSA of 66.6 Ų falls below the generally accepted CNS permeability threshold of ~90 Ų [1], and its low XLogP3 (−0.9) suggests favorable solubility for in vitro neuropharmacology assays. For institutions building diversity-oriented screening decks around the benzisoxazole chemotype, CAS 1007879-02-8 represents a structurally distinct entry point that complements simpler benzisoxazole-acetic acid derivatives. However, any biological activity observed in screening must be confirmed through rigorous dose–response and counter-screening due to the absence of published target engagement data.

Quote Request

Request a Quote for 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.